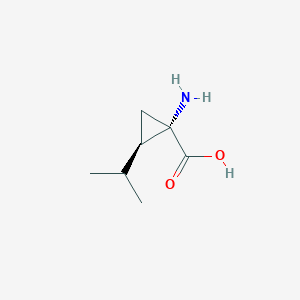
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral cyclopropane derivative with an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts, which ensures the desired stereochemistry. The reaction conditions often involve the use of diazo compounds and transition metal catalysts under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and stereoselectivity. The process may also include purification steps such as crystallization or chromatography to obtain the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane core structures but different functional groups.
Uniqueness
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other cyclopropane derivatives. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Propriétés
Numéro CAS |
162679-91-6 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7+/m1/s1 |
Clé InChI |
GFIRYOYQBKQVOL-VDTYLAMSSA-N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
SMILES isomérique |
CC(C)[C@H]1C[C@]1(C(=O)O)N |
SMILES canonique |
CC(C)C1CC1(C(=O)O)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















